![molecular formula C24H24N2O3 B4010876 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4010876.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives, including those with azatricyclo dec-ene structures, often involves reactions such as aminolysis, transformation of amido acids into imides, and subsequent reduction. For example, compounds with 4-azatricyclo[5.2.1.02,6]dec-ene frameworks have been synthesized through a series of steps starting from bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride followed by aminolysis and reduction with lithium aluminum hydride (Kas’yan et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including X-ray diffraction techniques, provides detailed insights into their crystallographic parameters, confirming the configurations of these complex molecules. For instance, studies have elucidated the crystal structures of related compounds, establishing their molecular frameworks through spectral analysis and X-ray studies (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of benzamide compounds with azatricyclo dec-ene structures involves diverse reactions, including the formation of aziridine rings and interactions with sulfonyl chlorides. These reactions highlight the compounds' ability to engage in complex chemical transformations (Tarabara et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data for "2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(2-ethylphenyl)benzamide" is not detailed, related studies on benzamide derivatives provide a foundation for predicting these properties based on molecular structure (Demir et al., 2015).
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-ethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-2-14-7-3-5-9-18(14)25-22(27)17-8-4-6-10-19(17)26-23(28)20-15-11-12-16(13-15)21(20)24(26)29/h3-10,15-16,20-21H,2,11-13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBRJRAIZPACMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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